

4-Chloro-6-fluoro-1H-indazole CAS number and identification

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Compound of Interest

Compound Name: 4-Chloro-6-fluoro-1H-indazole

Cat. No.: B1593105

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An In-Depth Technical Guide to **4-Chloro-6-fluoro-1H-indazole**: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-6-fluoro-1H-indazole**, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole core is a privileged scaffold, and the specific substitution pattern of this molecule offers unique opportunities for the synthesis of novel therapeutic agents.^{[1][2]} This document details the compound's core identification, physicochemical properties, a validated synthetic pathway, robust analytical characterization methods, and its applications as a versatile building block. The protocols and insights are tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Core Compound Identification and Properties

4-Chloro-6-fluoro-1H-indazole is a substituted indazole with the CAS Number 885520-32-1.^{[3][4]} Its structure features a bicyclic system composed of a benzene ring fused to a pyrazole ring, with chlorine and fluorine substituents on the benzene moiety. These halogens provide key handles for further chemical modification, making it a valuable intermediate in synthetic chemistry.

Physicochemical Data

The fundamental properties of **4-Chloro-6-fluoro-1H-indazole** are summarized in the table below. This data is essential for experimental design, including reaction setup, solvent selection, and purification strategies.

Property	Value	Source
CAS Number	885520-32-1	[3][4]
Molecular Formula	C ₇ H ₄ ClFN ₂	[3]
Molecular Weight	170.57 g/mol	[3]
IUPAC Name	6-chloro-4-fluoro-1H-indazole	[3]
Appearance	Off-white to yellow solid (Predicted)	N/A
Melting Point	Not available; similar compounds like 4-Bromo-6- chloro-1H-indazole melt at 219-221°C.[5]	N/A
Boiling Point	Predicted: ~340-370 °C	[5]
InChI Key	VAMDFRHPVLKHRS- UHFFFAOYSA-N	[3]

Synthesis of 4-Chloro-6-fluoro-1H-indazole

The synthesis of substituted indazoles often begins with appropriately functionalized anilines, followed by diazotization and intramolecular cyclization. While a specific, published synthesis for **4-Chloro-6-fluoro-1H-indazole** is not readily available, a robust and logical pathway can be constructed based on well-established methods for analogous compounds, such as the Jacobson indazole synthesis.[6][7]

The proposed synthesis starts from the commercially available 3-chloro-5-fluoro-2-methylaniline. The core logic is to convert the amino group into a diazonium salt, which then cyclizes by reacting with the adjacent methyl group to form the indazole ring.



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Caption: Proposed workflow for the synthesis of **4-Chloro-6-fluoro-1H-indazole**.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for synthesizing similar chloro-indazoles.

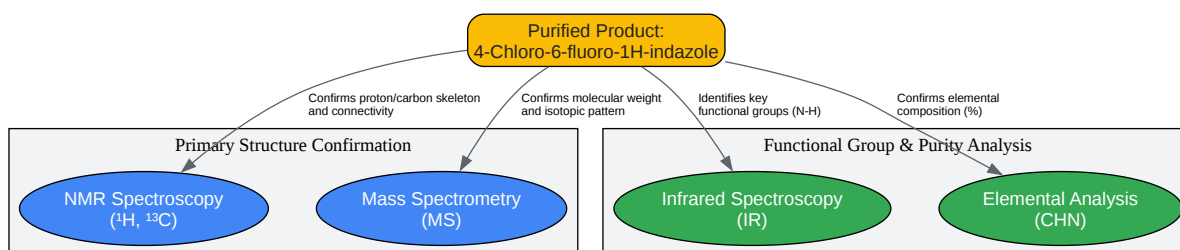
[6][7]

- Acetylation & Diazotization:
 - To a stirred solution of 3-chloro-5-fluoro-2-methylaniline (1 equivalent) and potassium acetate (1.2 equivalents) in a suitable solvent like chloroform, cool the mixture to 0°C.
 - Slowly add acetic anhydride (3 equivalents). The use of acetic anhydride protects the amine and facilitates the subsequent reaction.
 - Allow the mixture to warm to room temperature and stir for 1 hour.
 - Heat the reaction to 60°C and add isoamyl nitrite (2 equivalents). The nitrite source is crucial for the in situ formation of the diazonium species, which is the key electrophile for cyclization. Stir overnight at this temperature.
- Hydrolysis (Deprotection):
 - After the reaction is complete (monitored by TLC), cool the mixture to 0°C.
 - Add water and a suitable co-solvent like THF, followed by the addition of a strong base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (approx. 7 equivalents).
 - Stir the mixture for 3-4 hours at 0°C to ensure complete hydrolysis of the N-acetyl group formed during the cyclization.
- Work-up and Purification:

- Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or silica gel column chromatography to yield pure **4-Chloro-6-fluoro-1H-indazole**.

Analytical Characterization and Identification

Unambiguous identification of the final product is critical. A combination of spectroscopic techniques should be employed to confirm the structure and assess purity.



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